molecular formula C11H12N2O4S2 B14177571 3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole CAS No. 922504-55-0

3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole

Cat. No.: B14177571
CAS No.: 922504-55-0
M. Wt: 300.4 g/mol
InChI Key: LRMFSPDWEIEACC-UHFFFAOYSA-N
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Description

3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Phenoxyethanesulfonyl Group: This step involves the reaction of the thiadiazole intermediate with phenoxyethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

3-Methoxy-5-(2-phenoxyethanesulfonyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activity.

    4-Methyl-1,2,4-thiadiazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals.

Properties

CAS No.

922504-55-0

Molecular Formula

C11H12N2O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

3-methoxy-5-(2-phenoxyethylsulfonyl)-1,2,4-thiadiazole

InChI

InChI=1S/C11H12N2O4S2/c1-16-10-12-11(18-13-10)19(14,15)8-7-17-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LRMFSPDWEIEACC-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)S(=O)(=O)CCOC2=CC=CC=C2

Origin of Product

United States

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